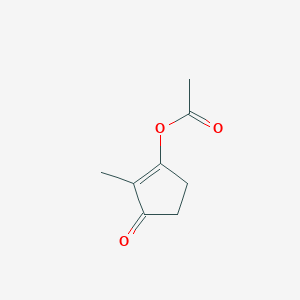

2-Methyl-3-oxocyclopent-1-en-1-yl acetate

描述

Contextual Significance of Cyclopentenone Acetates in Organic Chemistry Research

Cyclopentenone acetates, and cyclopentenones in general, are highly significant in organic chemistry for several reasons. Their structural motif is a core component of numerous biologically active natural products, including prostaglandins (B1171923), jasmone, and aflatoxins. wikipedia.org The reactivity of the enone system allows for a variety of chemical transformations, such as nucleophilic conjugate additions and cycloaddition reactions, making them powerful synthons for constructing complex molecular architectures. thieme-connect.com

The synthesis of substituted cyclopentenones is a key area of research, as the position and nature of substituents on the ring can dramatically influence the molecule's properties and reactivity. This has led to the development of numerous synthetic methods aimed at controlling the regioselectivity and stereoselectivity of these compounds. thieme-connect.comacs.org

Historical Perspectives in the Synthesis and Study of Oxocyclopentenyl Acetates

The development of synthetic methods for creating oxocyclopentenyl acetates and related cyclopentenone structures has a rich history, marked by the discovery of several powerful name reactions that have become mainstays in organic synthesis.

One of the earliest and most fundamental methods for cyclopentenone synthesis is the Nazarov cyclization , first reported by Ivan Nikolaevich Nazarov in 1941. wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgnumberanalytics.com The reaction's utility stems from its ability to form the five-membered ring with a high degree of stereocontrol. thermofisher.com

Another pivotal discovery was the Piancatelli rearrangement , developed by the Italian chemist Giovanni Piancatelli in 1976. wikipedia.orgnih.gov This acid-catalyzed rearrangement transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The reaction is particularly valuable for its ability to generate highly functionalized cyclopentenones, which are precursors to a wide range of natural products, including prostaglandins. wikipedia.org

In the early 1970s, Ihsan Ullah Khand and Peter Ludwig Pauson discovered the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to produce an α,β-cyclopentenone. wikipedia.orgnumberanalytics.comorganicreactions.org This reaction has become a powerful tool for the construction of fused bicyclic systems and has been widely applied in the total synthesis of complex natural products. numberanalytics.commdpi.com

Table 2: Key Historical Discoveries in Cyclopentenone Synthesis

| Reaction | Discoverer(s) | Year of Discovery | Description |

|---|---|---|---|

| Nazarov Cyclization | Ivan Nikolaevich Nazarov | 1941 wikipedia.orgnumberanalytics.com | Acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. wikipedia.orgnumberanalytics.com |

| Pauson-Khand Reaction | Ihsan Ullah Khand & Peter Ludwig Pauson | ~1970-1973 wikipedia.orgnumberanalytics.comorganicreactions.org | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgorganicreactions.org |

| Piancatelli Rearrangement | Giovanni Piancatelli | 1976 wikipedia.orgnih.gov | Acid-catalyzed rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones. wikipedia.org |

These seminal discoveries, along with numerous other synthetic strategies developed over the decades, have provided organic chemists with a robust toolbox for the synthesis of a wide variety of cyclopentenone derivatives, including oxocyclopentenyl acetates like 2-Methyl-3-oxocyclopent-1-en-1-yl acetate (B1210297). The ongoing refinement of these methods and the development of new catalytic and asymmetric variants continue to expand the horizons of organic synthesis. nih.govorganic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-3-oxocyclopenten-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-7(10)3-4-8(5)11-6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIRHXRIXGWVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550172 | |

| Record name | 2-Methyl-3-oxocyclopent-1-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-57-6 | |

| Record name | 2-Methyl-3-oxocyclopent-1-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Oxocyclopent 1 En 1 Yl Acetate and Structural Analogues

Established Synthetic Routes to the Cyclopentenone Core

The construction of the central cyclopentenone ring is the cornerstone of synthesizing the target compound and its analogues. Key approaches include derivations from carbohydrates, cyclization of dione (B5365651) precursors, and aldol (B89426) condensation strategies.

The use of renewable resources like D-glucose for chemical synthesis is a growing field. oup.com Researchers have developed methods to convert D-glucose and its derivatives into valuable cyclopentenone building blocks. A notable example is the synthesis of 4-hydroxy-2-(hydroxymethyl)cyclopentenone from D-glucose in a three-step sequence. researchgate.net This process involves the initial formation of D-glucal from D-glucose, followed by a catalyst-free hydrothermal reaction. researchgate.net

Another approach involves the one-step conversion of 2-deoxy-D-glucose into a disubstituted cyclopentenone, specifically 4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one, via a catalyst-free hydrothermal reaction. oup.comoup.com This method avoids the common formation of furan-based compounds like furfural (B47365) and provides a direct route to the five-membered carbocyclic ring. oup.comoup.com The resulting cyclopentenone can serve as a versatile intermediate for the synthesis of more complex molecules. oup.comresearchgate.netoup.com

| Starting Material | Key Reaction | Product | Reference(s) |

| D-Glucal (from D-Glucose) | Catalyst-free hydrothermal reaction | 4-hydroxy-2-(hydroxymethyl)cyclopentenone | researchgate.net |

| 2-Deoxy-D-glucose | Catalyst-free hydrothermal reaction | 4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | oup.comoup.com |

Cyclopentanedione derivatives, particularly 2-methylcyclopentane-1,3-dione, are pivotal intermediates in the synthesis of steroids and other natural products. researchgate.netorgsyn.orgmedchemexpress.com A common strategy involves the Michael addition of 2-methylcyclopentane-1,3-dione to an α,β-unsaturated ketone. For instance, its reaction with methyl vinyl ketone yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. researchgate.netchemicalbook.com This triketone is a crucial precursor that can undergo subsequent intramolecular cyclization to form more complex bicyclic or perhydroindan systems. researchgate.netresearchgate.net The cyclization of this intermediate can be directed to form different structural isomers depending on the reaction conditions. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| 2-Methylcyclopentane-1,3-dione | Methyl vinyl ketone | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | researchgate.netchemicalbook.com |

The intramolecular aldol condensation is a powerful and widely used method for forming five- and six-membered rings. acs.orglibretexts.org This reaction is fundamental in the synthesis of cyclopentenones from acyclic dicarbonyl compounds. Molecules containing two carbonyl groups can form a ring when the enolate from one carbonyl attacks the other. libretexts.orgyoutube.com

Specifically, the intramolecular aldol condensation of 1,4-diketones like 2,5-hexanedione (B30556) leads to the formation of five-membered ring products. libretexts.orgresearchgate.net This reaction is often catalyzed by solid acid catalysts like γ-Al2O3 and AlOOH and selectively yields 3-methyl-2-cyclopentenone. researchgate.netbohrium.com The thermodynamic stability of five- and six-membered rings makes these intramolecular reactions highly favorable over intermolecular condensations or the formation of more strained three- or four-membered rings. libretexts.org

| Starting Material | Reaction | Key Product | Catalyst | Reference(s) |

| 2,5-Hexanedione | Intramolecular Aldol Condensation | 3-Methyl-2-cyclopentenone | γ-Al2O3/AlOOH | libretexts.orgresearchgate.netbohrium.com |

| 2,6-Heptanedione | Intramolecular Aldol Condensation | 3-Methyl-2-cyclohexenone | Base | libretexts.org |

The synthesis of chiral cyclopentenones is of great importance as these compounds are key precursors for a wide range of biologically active molecules. acs.orgacs.org A variety of stereoselective methods have been developed to obtain enantiomerically enriched cyclopentenones. These methods include:

Enzymatic Resolution: This is a well-established technique that utilizes enzymes, most commonly lipases, to resolve racemic mixtures of hydroxylated cyclopentenones. acs.org The high enantioselectivity and mild reaction conditions make this a valuable method for producing chiral building blocks. acs.orgrsc.orgnih.gov

Chemical Resolution: This involves the derivatization of a racemic cyclopentenone with a chiral auxiliary to form diastereomers, which can then be separated. acs.org

Asymmetric Synthesis: Several powerful reactions have been adapted for the asymmetric synthesis of cyclopentenones, including the Pauson-Khand reaction, the Nazarov cyclization, and various organocatalyzed reactions. acs.orgacs.orgnih.gov

Dynamic kinetic resolution (DKR) is a particularly efficient strategy that can theoretically convert an entire racemic mixture into a single desired enantiomer. acs.org

Functionalization and Derivatization of the Cyclopentenone Ring

Once the core cyclopentenone ring is formed, further functionalization is often necessary to arrive at the target molecule. This includes the introduction of substituents and the modification of existing functional groups.

Acetylation is a common functional group transformation used to convert a hydroxyl group into an acetate (B1210297) ester. This reaction is key to forming the title compound, 2-methyl-3-oxocyclopent-1-en-1-yl acetate, from its corresponding hydroxyl precursor. The enol form of a β-diketone, such as 2-methylcyclopentane-1,3-dione, is essentially a hydroxylated cyclopentenone. This hydroxyl group can be readily acetylated.

Introduction of Methyl Substituents

The incorporation of methyl groups onto the cyclopentenone framework is a critical step in the synthesis of the target compound and its analogues. Various methods exist, often starting from readily available cyclopentenone precursors.

One common strategy involves the intramolecular cyclization of diketones. For instance, 3-methyl-2-cyclopenten-1-one (B1293772) can be generated from 2,5-hexanedione in the presence of a base like sodium hydroxide (B78521) (NaOH) solution. chemicalbook.com Early work by Acheson et al. reported this conversion using a 1% w/v NaOH solution, although a significant portion of the starting material remained unreacted. chemicalbook.com Subsequent process improvements by Bagnell et al. utilized a more dilute NaOH solution (0.076% w/v) under high-temperature conditions to prepare 3-methyl-2-cyclopenten-1-one. chemicalbook.com

Another approach involves using a chiral auxiliary to guide the stereoselective introduction of a methyl group. In a synthesis of a guanacastepene N intermediate, Iimura et al. condensed a 1,3-cyclopentadienone with menthol (B31143) as a chiral auxiliary. acs.org This was followed by isopropylation and subsequent methylation, which afforded the desired methylated intermediate with high enantioselectivity (88% enantiomeric excess). acs.org

Modern catalytic methods also provide efficient routes. Cooperative gold(I) catalysis, for example, enables the synthesis of cyclic ketones with an α-tertiary chiral center, which can be applied to the formation of α'-chiral cyclopentenones. organic-chemistry.org

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a key transformation for functionalizing cyclopentenone rings, creating intermediates for further reactions. The α,β-unsaturated nature of the cyclopentenone system allows for several possible reaction pathways.

Direct bromination of the alkene can be achieved using bromine (Br₂). For example, in the synthesis of 2-bromocyclopentadienone from 2-cyclopentenone, the alkene is brominated with Br₂ in a mixed solvent system of pentane (B18724) and dichloromethane (B109758). wikipedia.org Similarly, the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate from methyl 3-oxocyclopent-1-ene-1-carboxylate is accomplished by treating the starting material with bromine in dichloromethane at 0 °C to room temperature, with triethylamine (B128534) added to facilitate the reaction. orgsyn.orgresearchgate.net

Allylic bromination presents another strategic approach. This can be performed using N-bromosuccinimide (NBS) with a suitable solvent like carbon tetrachloride, targeting the carbon adjacent to the double bond. wikipedia.org

In acidic conditions, such as in acetic acid, ketones like cyclopentanone (B42830) undergo alpha-halogenation where bromine reacts at the carbon adjacent to the carbonyl group via an enol intermediate. pearson.com For cyclopentenones, the presence of the enone system can influence the regioselectivity of the halogenation. Bromination at the C2 position can provide steric bulk that is useful in subsequent stereoselective reactions, such as lipase-catalyzed resolutions of cyclopentenol (B8032323) derivatives. acs.org

Formation of Tosylate Derivatives

The conversion of hydroxyl groups to tosylate (p-toluenesulfonate) derivatives is a fundamental strategy in organic synthesis. This transformation converts a poor leaving group (the hydroxide ion, HO⁻) into an excellent leaving group (the tosylate anion, TsO⁻), facilitating nucleophilic substitution and elimination reactions. masterorganicchemistry.com

The reaction typically involves treating an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. masterorganicchemistry.compearson.com The base neutralizes the hydrochloric acid (HCl) byproduct. masterorganicchemistry.com A key feature of this process is that the conversion of the alcohol to a tosylate occurs with retention of configuration at the carbon atom bearing the oxygen. libretexts.org

In the context of cyclopentenone synthesis, hydroxylated precursors are often used. For example, chiral hydroxylated cyclopentenone derivatives are valuable intermediates in the synthesis of various natural products. acs.org Converting the hydroxyl group of a cyclopentenol to a tosylate allows for subsequent displacement reactions. This strategy has been employed in syntheses where tosyl-tethered substrates are used in reactions like the Pauson-Khand reaction to form complex polycyclic systems. acs.org The high leaving group ability of tosylates is crucial for these transformations to proceed efficiently. libretexts.org

Key Transformations in Analogous Compound Synthesis

The synthesis of complex molecules containing the cyclopentenone ring often relies on powerful and well-established chemical reactions. Optimizing these key transformations is essential for achieving high yields and stereoselectivity.

Johnson-Claisen Rearrangement Optimization

The Johnson-Claisen rearrangement is a valuable carbon-carbon bond-forming reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester. bioinfopublication.org The reaction proceeds by heating the alcohol with an orthoester (e.g., triethyl orthoacetate) and a catalytic amount of a weak acid, which generates a ketene (B1206846) acetal (B89532) intermediate that undergoes a acs.orgacs.org-sigmatropic rearrangement.

Optimization of this reaction has focused on improving yields and reducing reaction times. A significant advancement has been the use of microwave irradiation. Studies comparing classical heating with microwave-assisted methods have demonstrated considerable improvements. For instance, the rearrangement of perillyl alcohol and nerol (B1678202) was optimized under microwave conditions. researchgate.net The optimized process required only 5 minutes of reaction time, used a smaller amount of the orthoester reagent, and was performed without a solvent, leading to yields greater than 90%. researchgate.net This is a substantial improvement over classical heating methods which often require several hours. researchgate.net

Table 1: Optimization of Johnson-Claisen Rearrangement of Nerol (7) to Ester (8) Data sourced from a 2025 study on microwave-assisted rearrangements. researchgate.net

| Entry | Heating Method | Time (min) | Molar Ratio (7:TEOA*) | Yield (%) |

| a | Oil Bath | 480 | 1:7 | 42 |

| b | Microwave | 15 | 1:27 | 82 |

| c | Microwave | 15 | 1:14 | 87 |

| d | Microwave | 5 | 1:14 | 93 |

*TEOA: Triethyl orthoacetate

Krapcho Decarboxylation Reactions

The Krapcho decarboxylation is a chemical reaction that removes an ester group, specifically from esters that have an electron-withdrawing group at the β-position, such as β-keto esters and malonic esters. wikipedia.orgchem-station.com The reaction is typically carried out by heating the substrate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with an added salt such as lithium chloride (LiCl) or sodium chloride (NaCl) and a small amount of water. wikipedia.orgresearchgate.net

The mechanism involves the nucleophilic attack of a halide ion on the alkyl group of the ester in an Sₙ2 fashion. youtube.com This is followed by decarboxylation to form an enolate intermediate, which is then protonated by water. youtube.com Because the reaction works best with methyl esters, which are more susceptible to Sₙ2 attack, it provides a highly effective method for the dealkoxycarbonylation of these substrates. wikipedia.orgyoutube.com

A key advantage of the Krapcho decarboxylation is that it proceeds under near-neutral conditions, making it suitable for substrates that are sensitive to acidic or basic hydrolysis. chem-station.comyoutube.com This reaction is often used in natural product synthesis. For example, it was a key step in the synthesis of the sesquiterpene (±)-β-vetivone, where a spirobicyclic β-keto ester was decarboxylated to produce the desired spirocyclic ketone. researchgate.net

Friedel-Crafts Acylation in Cyclopentenone Precursors

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgrsc.org This reaction can also be applied intramolecularly or to alkenes to construct cyclic ketones, including cyclopentenone precursors. researchgate.netcapes.gov.br

In one approach, the ethylaluminium dichloride-induced Friedel-Crafts acylation of unsaturated compounds with α,β-unsaturated acyl chlorides produces allyl vinyl ketones. researchgate.net These intermediates can then undergo a Nazarov cyclization to yield alkyl-substituted 2-cyclopentenones. researchgate.net This method provides a facile route to a range of cyclopentenone structures. researchgate.netcapes.gov.br

An intramolecular Friedel-Crafts reaction was utilized as a key step in the synthesis of the tricyclic core of 13-epi-mulinolic acid. nih.gov Starting from a substituted cyclopentenone, C-alkylation followed by treatment with methanesulfonic acid induced an intramolecular Friedel-Crafts cyclization to afford the tricyclic product in a 91% yield. rsc.orgnih.gov This highlights the power of this reaction in building complex molecular architectures based on a cyclopentenone core. The reaction is often catalyzed by Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or strong protic acids. wikipedia.orgresearchgate.net

Piancatelli Rearrangement

The Piancatelli rearrangement is a significant acid-catalyzed transformation that converts 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govwikipedia.org Discovered in 1976 by Giovanni Piancatelli and his colleagues, this reaction has become a valuable tool in organic synthesis, particularly for creating the cyclopentenone core structure found in many biologically active molecules and natural products like prostaglandins (B1171923). wikipedia.orgorgsyn.orgresearchgate.net The primary appeal of this rearrangement lies in its operational simplicity, high stereochemical control, and the use of starting materials that can be derived from renewable biomass sources such as furfural. wikipedia.orgorgsyn.org

The reaction is initiated by the acid-catalyzed dehydration of a 2-furylcarbinol. This generates a key carbocation intermediate, which is then attacked by a nucleophile, typically water. The subsequent opening of the furan (B31954) ring leads to a pentadienyl cation. nih.govwikipedia.org This cation undergoes a 4π-conrotatory electrocyclic ring closure, a process similar to the Nazarov cyclization, to form the cyclopentenone ring. wikipedia.orgorgsyn.org A crucial feature of this mechanism is its high diastereoselectivity, almost exclusively yielding the trans isomer of the 4-hydroxy-5-substituted-cyclopent-2-enone product. nih.govresearchgate.net

The versatility of the Piancatelli rearrangement has been expanded through various modifications, including the aza-Piancatelli and oxa-Piancatelli variants, which incorporate nitrogen and oxygen nucleophiles, respectively, to produce diverse structural analogues. nih.govnih.gov

Detailed Research Findings

The general applicability of the Piancatelli rearrangement allows for the synthesis of a wide array of substituted cyclopentenones by varying the substituent on the carbinol of the starting furan. The reaction conditions can be tuned based on the reactivity of the specific 2-furylcarbinol substrate. For instance, more reactive substrates, such as those with a 5-methyl group on the furan ring, necessitate milder conditions and the use of weak Lewis acids like zinc chloride (ZnCl₂) to prevent the formation of side products. nih.govresearchgate.net Conversely, alkyl groups attached to the hydroxy-bearing carbon can stabilize the starting material, leading to longer reaction times. nih.gov

Research has demonstrated the successful application of this rearrangement for various substrates. The reaction can be catalyzed by both Brønsted and Lewis acids. researchgate.net In some cases, the reaction proceeds even in boiling water without added acid catalysts, although this may lead to a mixture of cis and trans isomers. researchgate.net

Recent advancements have focused on improving reaction efficiency and expanding the substrate scope. For example, dysprosium(III) triflate (Dy(OTf)₃) has been identified as a highly effective catalyst for the aza-Piancatelli rearrangement, enabling the synthesis of 4-aminocyclopentenones in high yields. nih.govorgsyn.org Microwave activation has also been employed to facilitate the rearrangement of non-symmetrical furan-2,5-dicarbinols, affording highly functionalized cyclopentenones in a regio- and diastereoselective manner. rsc.org

The following table summarizes representative examples of the Piancatelli rearrangement, showcasing the diversity of substrates and conditions used to synthesize various cyclopentenone structural analogues.

Table 1. Examples of Piancatelli Rearrangement for the Synthesis of Cyclopentenone Analogues This table is interactive. You can sort and filter the data.

While the direct synthesis of this compound via the Piancatelli rearrangement is not explicitly documented in primary reports, the reaction is fundamental for creating the core cyclopentenone scaffold. The resulting 4-hydroxycyclopentenones are versatile intermediates that can be subjected to further chemical modifications, such as acetylation and isomerization, to yield a variety of structural analogues, including the target compound. The strength of the Piancatelli rearrangement lies in its ability to efficiently construct this essential five-membered ring from readily available furan-based starting materials. nih.govwikipedia.org

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 3 Oxocyclopent 1 En 1 Yl Acetate Derivatives

Pericyclic and Electrocyclic Reactions

Pericyclic and electrocyclic reactions represent another important class of transformations for cyclopentenone derivatives, often induced by photochemical or thermal means.

The [2+2] photocycloaddition is a characteristic reaction of enones, leading to the formation of cyclobutane (B1203170) rings. researchgate.net Upon irradiation, 2-cyclopentenone can undergo dimerization to yield head-to-head and head-to-tail cyclobutane dimers. acs.org The reaction proceeds through the excitation of the enone to its triplet state, which then reacts with a ground-state enone molecule.

The photodimerization of cyclopentenone has been compared to that of 2-cyclohexenone, highlighting the influence of ring size on the reaction outcome. acs.org The photocycloaddition of cyclohexenones to 2-methylbut-1-en-3-yne has been studied, demonstrating the versatility of this reaction in forming complex polycyclic systems. researchgate.net These reactions can exhibit diastereoselectivity, which can be enhanced under specific conditions such as confinement within inclusion complexes. researchgate.net The mechanism of photodimerization of anthracenes, another class of compounds undergoing photocycloaddition, has been extensively studied and involves excimer intermediates. rsc.org

The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgnumberanalytics.comnrochemistry.comorganic-chemistry.org This reaction typically proceeds under acidic conditions, where a Lewis acid or protic acid promotes the conrotatory 4π-electrocyclic closure of a pentadienyl cation intermediate. wikipedia.orgnrochemistry.com The resulting oxyallyl cation then undergoes elimination and tautomerization to afford the cyclopentenone product. wikipedia.orgnrochemistry.com

While 2-methyl-3-oxocyclopent-1-en-1-yl acetate (B1210297) itself is a product of such cyclizations rather than a starting material, the principles of the Nazarov cyclization are crucial for understanding its formation. The reaction has been widely applied in the synthesis of various natural products and complex molecules containing the cyclopentenone motif. numberanalytics.com Modern variations of the Nazarov cyclization have been developed to improve efficiency and stereoselectivity, including silicon-directed and enantioselective versions. wikipedia.org The reaction can also be initiated through alternative methods of generating the key pentadienyl cation intermediate. wikipedia.org Gold-catalyzed tandem reactions involving a 3,3-rearrangement and a Nazarov cyclization have been developed for the efficient synthesis of cyclopentenones from enynyl acetates. pitt.edu

Catalytic Transformations Involving Cyclopentenone Acetates

Catalysis plays a pivotal role in expanding the synthetic utility of cyclopentenone acetates, enabling transformations that are otherwise difficult to achieve.

Gold(I) catalysis has emerged as a powerful tool for a variety of transformations involving enynyl acetates, which can be precursors to cyclopentenone derivatives. pitt.eduresearchgate.net For instance, a tandem Au(I)-catalyzed 3,3-rearrangement and Nazarov reaction of enynyl acetates provides an efficient route to cyclopentenones. pitt.edu In this process, the gold catalyst activates both the alkyne and the resulting allene (B1206475) intermediate. pitt.edu Gold-catalyzed cascade reactions can also lead to the formation of functionalized cyclopentenones. researchgate.netnih.gov

Rhodium catalysts, in combination with N-heterocyclic carbene ligands and aminopyridine co-catalysts, have been used for the activation of C-C bonds in cyclopentanones. nih.gov This allows for the synthesis of more complex structures from simple starting materials. nih.gov

Furthermore, enzymatic resolutions are employed for the kinetic resolution of chiral cyclopentenones, providing access to enantiomerically pure compounds which are valuable precursors for various bioactive molecules. acs.org

Palladium-Catalyzed Reactions (e.g., Heck Reactions)

Palladium catalysis offers a powerful toolkit for forming carbon-carbon bonds, and derivatives of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate are amenable to such transformations. The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide or triflate with an alkene. wikipedia.org While the direct Heck reaction on the enol acetate double bond of the title compound is less common, the cyclopentenone ring itself and related substrates can participate in various palladium-catalyzed processes.

The catalytic cycle for the Heck reaction typically begins with the oxidative addition of an organohalide to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. wikipedia.orglibretexts.org This is followed by alkene insertion into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Research on cyclic olefins, such as cyclopentene (B43876), demonstrates that Heck reactions can be challenging regarding regioselectivity, often yielding a mixture of products. nih.gov However, intramolecular versions of the reaction can be highly efficient for constructing ring systems. For instance, 2-cyclopentenone derivatives can be synthesized from acyclic precursors like 5-bromo-5-hexen-2-ones through a palladium-catalyzed intramolecular carbonyl α-alkenylation, followed by double-bond migration. nih.govacs.org

Furthermore, the enol acetate moiety itself can be the product of palladium-catalyzed reactions. Stereodefined enol acetates of ketones can be synthesized via the cross-coupling of α-bromo ketones with various organoboron compounds. lookchem.com Another significant transformation is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates of cyclopentanones. This method allows for the construction of all-carbon quaternary centers at the α-position of cyclopentanones with high enantioselectivity. acs.org This highlights the utility of palladium catalysis in modifying the core structure and introducing stereocenters, which is a key step in the synthesis of complex natural products.

| Reaction Type | Substrate | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Intramolecular α-Alkenylation | 5-bromo-5-hexen-2-one derivative | Pd(OAc)2, P(o-tol)3 | Cs2CO3, Toluene, 110 °C | Substituted 2-Cyclopentenone | High | nih.govacs.org |

| Decarboxylative Allylic Alkylation | Allyl 2-methyl-1-oxocyclopentan-2-ene-1-carboxylate | [Pd(allyl)Cl]2, (S)-(p-CF3)3-t-BuPHOX | THF, 28 °C | (S)-2-allyl-2-methylcyclopentanone | 96% | acs.org |

| Heck Reaction | Cyclohexene and Iodobenzene | Pd(OAc)2, PPh3 | DMF, Base, 140 °C | Phenylcyclohexene isomers | Up to 79% (mono-arylated) | nih.gov |

| Cross-Coupling | (Z)-1-bromo-2-ethoxyethene and Alkyl-9-BBN | PdCl2(dppf) | NaOH, THF | Enol ether of aldehyde | High | lookchem.com |

Asymmetric Catalysis in Cyclopentenone Synthesis

The synthesis of chiral cyclopentenones is a critical area of research, as this structural motif is a precursor to a vast array of bioactive molecules. Asymmetric catalysis provides elegant and efficient routes to enantiomerically enriched cyclopentenone derivatives.

One of the most powerful methods for cyclopentenone synthesis is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones. The development of asymmetric variants of this reaction has been a significant achievement. Chiral Brønsted acids and chiral Lewis acids have been employed to control the stereochemical outcome of the cyclization, affording cyclopentenones with high enantioselectivity.

Gold(I) catalysis has also emerged as a prominent tool in the synthesis of cyclopentenones. For example, a tandem hydroarylation–Nazarov cyclization of skipped alkenynones, catalyzed by a chiral gold(I) complex, can produce cyclopentachromenones in high yields and excellent enantiomeric ratios under mild conditions.

Another sophisticated approach involves multicatalytic cascade reactions. A one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes can be achieved using a combination of a secondary amine catalyst (for an initial Michael addition) and a N-heterocyclic carbene (NHC) catalyst (for an intramolecular crossed benzoin (B196080) reaction). This process yields densely functionalized cyclopentanones with high enantioselectivities.

The inherent reactivity of the cyclopentenone core also allows for direct asymmetric functionalization. For instance, the asymmetric epoxidation of 2-cyclopentenones can be challenging due to the relative "flatness" of the substrate. However, modified Cinchona-derived primary amine catalysts have been developed that facilitate this transformation using hydrogen peroxide as the oxidant, providing epoxycyclopentanones in good yields and high enantioselectivities.

| Asymmetric Method | Catalyst Type | Starting Materials | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Nazarov Cyclization | Chiral Brønsted Acid | Divinyl Ketones | 4π-Electrocyclization | High | N/A |

| Tandem Hydroarylation-Nazarov Cyclization | Chiral Gold(I) Complex | Skipped Alkenynones | Cascade Reaction | Excellent | N/A |

| Formal [3+2] Annulation | Secondary Amine / NHC | 1,3-Dicarbonyls and Enals | Michael Addition / Benzoin Reaction | Excellent | N/A |

| Asymmetric Epoxidation | Modified Cinchona Amine | 2-Cyclopentenones | Epoxidation | Good to Excellent | N/A |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical analysis, the compound is volatilized and passed through a GC column, which separates it from other components in a mixture based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. For 2-Methyl-3-oxocyclopent-1-en-1-yl acetate (B1210297) (C₈H₁₀O₃, MW: 154.16 g/mol ) chemscene.com, key fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to the remaining hydroxycyclopentenone structure.

Loss of the acetate radical: A common fragmentation for esters is the cleavage next to the carbonyl group, which could produce an acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org

Ring fragmentation: The cyclopentenone ring can undergo various cleavages, leading to a complex pattern of smaller fragments.

The combination of the retention time from the GC and the unique fragmentation pattern from the MS allows for confident identification of the compound in complex mixtures. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition. For a molecule with the formula C₈H₁₀O₃, the exact mass can be calculated. rsc.org

Using electrospray ionization (ESI), a soft ionization technique, the molecule is often observed as a protonated species [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺. For 2-Methyl-3-oxocyclopent-1-en-1-yl acetate, the expected exact mass for the sodium adduct would be:

Calculated m/z for [C₈H₁₀O₃ + Na]⁺: 177.0522

An experimental HRMS measurement yielding a value extremely close to the calculated mass (e.g., 177.0529) provides strong evidence for the proposed molecular formula, C₈H₁₀O₃, thereby confirming the elemental composition of the analyte. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: the α,β-unsaturated ketone and the enol acetate ester group.

The analysis of the spectrum focuses on characteristic absorption bands. The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl group is expected to produce a strong absorption band at a higher wavenumber, typically in the range of 1750-1735 cm⁻¹. In a similar compound, 5-hydrazino-2-cyclopentenone derivative containing an acetate group, a carbonyl absorption was noted at 1749 cm⁻¹. nih.gov The conjugated ketone carbonyl of the cyclopentenone ring absorbs at a lower frequency due to resonance, generally appearing as a strong band between 1725-1700 cm⁻¹. For comparison, the unconjugated C=O stretch in simple cyclopentanone (B42830) is observed around 1741 cm⁻¹. researchgate.net The introduction of conjugation, as seen in 2-cyclopenten-1-one, shifts this peak to the 1720-1700 cm⁻¹ region. nist.govacs.org

Another key feature is the C=C stretching vibration of the alkene in the cyclopentenone ring, which typically gives rise to a medium-intensity band around 1650-1615 cm⁻¹. The spectrum would also display characteristic C-O stretching vibrations from the acetate group, usually as two distinct bands in the 1250-1000 cm⁻¹ region. acs.org One strong band, associated with the C(=O)-O stretch, is expected around 1240-1200 cm⁻¹, while the O-C(H) stretch appears at a lower wavenumber.

The table below summarizes the expected characteristic IR absorption bands for the primary functional groups within this compound, based on data from analogous structures. nih.govresearchgate.netnist.govacs.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Enol Acetate | C=O Stretch | 1750 - 1735 | Strong |

| α,β-Unsaturated Ketone | C=O Stretch | 1725 - 1700 | Strong |

| Alkene | C=C Stretch | 1650 - 1615 | Medium |

| Enol Acetate | C-O Stretch | 1240 - 1200 | Strong |

| Alkyl | C-H Stretch | 2980 - 2870 | Medium-Weak |

This interactive table is based on typical values for the specified functional groups and data from related compounds.

X-ray Diffraction Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides unambiguous proof of a molecule's connectivity and, crucially for chiral molecules, its absolute configuration. nih.gov While a specific crystal structure for this compound is not detailed in the referenced literature, the methodology remains the standard for such determinations in organic chemistry research. acs.orgmdpi.commdpi.com

The application of this technique would first require the preparation of a high-quality single crystal of the compound. This is often a challenging step, involving slow crystallization from a suitable solvent or solvent system. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. mdpi.com The crystal lattice diffracts the X-rays into a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated computationally. wikipedia.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. suniv.ac.in In the context of synthesizing or handling this compound, TLC would be routinely used to check for the consumption of starting materials and the formation of the product.

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. amazonaws.com The ratio can be adjusted to achieve optimal separation. For instance, in the analysis of a related cyclopentenone derivative, an eluent system of ethyl acetate/n-hexane (1:4) was used. nih.gov After development, the plate is dried and the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical agent. The purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is well-suited for the purity assessment of this compound. In GC, the mobile phase is an inert gas (like helium or nitrogen) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed inside a long, thin tube called a column.

A sample is vaporized and injected into the column, where components are separated based on their boiling points and interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. For cyclopentenone derivatives, analysis is often performed using a non-polar or mid-polar capillary column, such as one with a phenyl-polysiloxane stationary phase (e.g., DB-5 type). nrel.gov

Upon exiting the column, the separated components are detected by a detector, commonly a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both identification and quantification. nrel.gov A GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum that serves as a molecular fingerprint, confirming its identity. The resulting chromatogram displays peaks corresponding to each component, and the area of each peak is proportional to the concentration of that component, allowing for precise purity determination.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. waters.com

In RP-HPLC, the stationary phase is non-polar (hydrophobic), often consisting of silica particles chemically modified with C18 (octadecyl) or C8 alkyl chains. waters.com The mobile phase is a polar solvent mixture, typically consisting of water or a buffer and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov

When a sample is injected, components are separated based on their hydrophobicity. Non-polar compounds are more strongly retained by the stationary phase and thus elute later, while polar compounds have a greater affinity for the mobile phase and elute earlier. waters.com The separation of isomers of related cyclopentenone and cyclopentyl compounds has been successfully achieved using C18 columns with a mobile phase of water and acetonitrile, often with an acid additive like trifluoroacetic acid or phosphoric acid to ensure sharp peak shapes. sielc.comnih.govsielc.com A UV detector is commonly used for detection, as the α,β-unsaturated ketone chromophore in the target molecule absorbs UV light strongly.

The table below outlines a typical set of parameters for an RP-HPLC method suitable for analyzing this compound.

| Parameter | Value |

| Column | C18 (ODS), e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive table presents a plausible HPLC method based on standard practices for related compounds.

Computational Chemistry and Theoretical Investigations of Cyclopentenone Acetates

Quantum Mechanical Simulations of Reaction Pathways

Quantum mechanical (QM) simulations are instrumental in elucidating the complex reaction pathways involved in the synthesis and transformation of cyclopentenone derivatives. creative-quantum.euarxiv.org These simulations allow for the detailed exploration of potential energy surfaces, identifying transition states and reaction intermediates. creative-quantum.eu By calculating the thermodynamic data for each step, researchers can determine the most favorable reaction pathways. creative-quantum.eu

For instance, studies on the reactions of cyclopentenone derivatives with radicals, such as the hydroxyl (OH) radical, have utilized high-level theories like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with density functional theory (DFT) methods (e.g., M06-2X) to map out the potential energy surface. acs.org These simulations reveal that such reactions can proceed through the initial barrierless formation of a pre-reactive complex. acs.org The insights gained from these simulations are crucial for understanding the atmospheric chemistry and degradation pathways of these compounds.

Furthermore, QM methods are capable of investigating extremely fast reactions and unstable compounds that are challenging to study in a laboratory setting. creative-quantum.eu The ability to model reaction dynamics, including concentration and temperature effects, provides a comprehensive understanding of the reaction mechanisms. creative-quantum.eu While specific QM simulations for the synthesis of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate (B1210297) are not widely available in the literature, the principles from related systems, such as the acid-catalyzed esterification of ethanol (B145695) and acetic acid, demonstrate the power of these methods in visualizing and quantifying reaction energy profiles. nih.gov In such studies, the energy barriers of transition states are calculated, providing critical information for optimizing reaction conditions. nih.gov

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the conformational landscape and electronic properties of molecules like 2-Methyl-3-oxocyclopent-1-en-1-yl acetate. DFT calculations can accurately predict molecular geometries, including bond lengths and angles, as well as electronic features such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Conformational analysis using DFT, often with functionals like B3LYP or B3PW91 and basis sets such as 6-311++G(df,p), helps to identify the most stable conformers of a molecule in the gas phase and in different solvents. mdpi.com For example, in a study of a related compound, N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide, DFT calculations revealed the existence of multiple stable conformers, with their relative energies and dipole moments determined. mdpi.com Similar analyses for this compound would be crucial in understanding its three-dimensional structure and how it influences its reactivity.

The electronic properties calculated by DFT provide insights into a molecule's reactivity and spectral characteristics. The HOMO-LUMO energy gap is a key parameter that correlates with chemical reactivity and stability. nih.gov A smaller energy gap generally indicates higher reactivity. For instance, in a DFT study of Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, the HOMO and LUMO energies were calculated to be -6.8662 eV and -1.6065 eV, respectively, using the B3LYP method. nih.gov

Table 1: Representative DFT Calculated Electronic Properties of a Similar Carboxylate Compound

| Property | Value (eV) | Method |

| HOMO Energy | -6.8662 | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.6065 | B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | 5.26 | B3LYP/6-311G(d,p) |

Data adapted from a study on a different methyl carboxylate compound for illustrative purposes. nih.gov

These calculations can be performed in both the gas phase and in various solvents to understand the effect of the environment on the electronic structure. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling plays a pivotal role in predicting the structure-activity relationships (SAR) of bioactive molecules, including cyclopentenone derivatives. nih.govnih.gov SAR studies aim to correlate the chemical structure of a compound with its biological activity, which is essential in drug discovery and materials science. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico SAR. These models use statistical methods to establish a mathematical relationship between molecular descriptors and biological activity. mdpi.com For cyclopentenone derivatives, QSAR could be employed to predict their potential as, for example, enzyme inhibitors. scispace.com The process typically involves generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using techniques like multiple linear regression or machine learning to build a predictive model. mdpi.com

Molecular docking is another powerful in silico technique used in SAR. It predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding interactions. mdpi.comscispace.com For instance, in a study of potential DPP-4 inhibitors, molecular docking was used to screen a database of natural compounds and identify promising candidates. mdpi.com The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

While specific in silico SAR studies on this compound are not readily found, the methodologies are well-established. A hypothetical SAR study on this compound would involve synthesizing a series of analogs with variations in the methyl and acetate groups and then correlating their structural features with a measured biological activity.

Table 2: Key Steps in an In Silico SAR Study

| Step | Description |

| 1. Dataset Preparation | A set of molecules with known biological activity is collected. |

| 2. Descriptor Calculation | Molecular descriptors (e.g., physicochemical, topological) are calculated for each molecule. |

| 3. Model Building | A statistical model (e.g., QSAR) is developed to correlate descriptors with activity. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Virtual Screening | The validated model is used to predict the activity of new, untested compounds. |

| 6. Molecular Docking | The binding modes of the most promising compounds are investigated to understand their interactions with a biological target. |

Analysis of Tautomeric Forms and Isomerization Processes

Computational methods are particularly effective for studying tautomerism and isomerization in molecules like this compound. The cyclopentenone core can exist in equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. libretexts.org

DFT calculations can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. orientjchem.org For example, studies on acetylacetone (B45752) have shown that the enol form is more stable in the gas phase, and the equilibrium can be shifted by the solvent. researchgate.net A computational study on 1,2-cyclodiones revealed that the stability of tautomers is dependent on ring size and the nature of substituents. researchgate.net For this compound, the primary tautomeric equilibrium would be between the β-diketone-like structure and its corresponding enol forms. The presence of the acetate group on the enol double bond makes this the dominant form, but understanding the potential for isomerization to other enolic or ketonic forms is crucial.

Theoretical investigations can also map out the pathways for isomerization, which can occur through mechanisms like in-plane inversion or out-of-plane torsion. creative-quantum.eu The activation energies for these processes can be calculated to determine the feasibility of interconversion between different isomers. acs.org For instance, a theoretical study on diazenes explored the competition between inversion and torsion pathways for cis-trans isomerization. creative-quantum.eu

Table 3: Comparison of Keto and Enol Tautomers of Cyclopentanone (B42830)

| Tautomer | Relative Stability | Key Structural Feature |

| Keto | More Stable | Carbonyl group (C=O) within the ring. |

| Enol | Less Stable | Hydroxyl group (-OH) attached to a double bond (C=C) within the ring. |

This table is based on the general principles of keto-enol tautomerism for cyclopentanone and serves as a reference for the core structure of this compound. libretexts.orgorientjchem.org

The study of tautomeric forms and isomerization processes is vital for a complete understanding of the chemical behavior of this compound, as these processes can significantly impact its reactivity, stability, and biological activity.

Applications in Complex Organic Synthesis and Materials Science Research

Building Blocks for Natural Product Synthesis

The cyclopentenone core is a ubiquitous structural element in a myriad of natural products, endowing them with diverse and potent biological activities. The strategic functionalization of this scaffold allows for the stereocontrolled construction of complex molecular architectures.

Prostaglandin (B15479496) Analogues and Related Eicosanoids

Cyclopentenone-containing prostaglandins (B1171923), a class of lipid mediators, are instrumental in regulating a host of physiological and pathological processes, including inflammation. nih.gov The α,β-unsaturated ketone moiety within the cyclopentenone ring is a critical feature for their biological function. nih.gov The synthesis of prostaglandin analogues often involves the conjugate addition of side chains to a cyclopentenone intermediate. nih.gov For instance, cyclopentenone derivatives serve as key precursors in the synthesis of various prostaglandin analogues, where the core ring structure is a primary determinant of their biological activity. nih.govnih.govnih.gov While direct synthesis from 2-Methyl-3-oxocyclopent-1-en-1-yl acetate (B1210297) is not explicitly detailed in the reviewed literature, its structural similarity to key intermediates in prostaglandin synthesis, such as those used for creating analogues like latanoprost (B1674536) and bimatoprost, highlights its potential as a valuable starting material. bris.ac.uk The general strategy often involves the use of a functionalized cyclopentenone to which the characteristic side chains of prostaglandins are appended. nih.govbris.ac.uknih.gov

Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring, are a significant class of antiviral and anticancer agents. usu.edunih.govresearchgate.net The synthesis of these analogues often utilizes chiral cyclopentenol (B8032323) or cyclopentenone derivatives as key intermediates. usu.eduacs.org These precursors allow for the stereoselective introduction of the nucleobase and other functional groups. For example, the synthesis of neplanocin A analogues, which show potent antiviral activity, has been achieved starting from chiral cyclopentenol derivatives. Racemic forms of carbocyclic ketohexose nucleosides, such as psicoplanocin A, have been synthesized from cyclopentenone precursors. acs.org Although the direct use of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate is not specified, its cyclopentenone structure makes it a plausible candidate for derivatization into suitable intermediates for the synthesis of novel carbocyclic nucleoside analogues.

Other Bioactive Natural Product Analogues

The cyclopentenone motif is a cornerstone in the synthesis of a wide array of other bioactive natural products beyond prostaglandins and nucleosides. mdpi.com The versatility of the cyclopentenone ring allows for its elaboration into more complex polycyclic systems found in various natural products. Synthetic strategies towards these molecules often rely on the chemical transformations of highly functionalized cyclopentenone building blocks.

Monomers for Functional Polymer Development

In the realm of materials science, the reactive functionalities of this compound have been harnessed to explore the development of novel functional polymers with tailored properties.

UV-Curable Biobased Polyacrylates

Research into sustainable polymers has identified 4-oxocyclopent-2-en-1-yl acrylate (B77674) (4CPA) as a promising biobased monomer. In studies exploring the polymerization and cross-linking of 4CPA, this compound has been employed as a crucial model compound. This is due to the presence of the same reactive cyclopentenone core, allowing for the investigation of its dimerization behavior under UV irradiation without the complexities of the acrylate polymerization. These model studies are instrumental in understanding the curing process of polyacrylates derived from 4CPA.

Cross-linking Mechanisms in Polymer Matrices

The cross-linking of polymer chains is essential for enhancing the mechanical and thermal properties of the resulting material. rsc.orgorganic-chemistry.orggoogle.comeuropean-coatings.comresearchgate.netgoogle.com In the context of polyacrylates derived from monomers containing cyclopentenone units, the cross-linking is achieved through the photodimerization of the cyclopentenone rings. The mechanism for this is a [2+2] photocycloaddition reaction, which occurs when the material is exposed to UV light. researchgate.netnsf.govacs.orgnih.govaklectures.com

Model studies using this compound have demonstrated that it readily undergoes [2+2] photocycloaddition under UV irradiation to form a cyclobutane (B1203170) dimer. This dimerization serves as an excellent model for the cross-linking that occurs in polymers containing pendent cyclopentenone groups. The formation of these cyclobutane cross-links creates a more rigid and robust polymer network. The efficiency and nature of this photocycloaddition are critical for controlling the final properties of the cured polymer.

Intermediates in Pharmaceutical Chemical Synthesis

The compound This compound , which is identified by the CAS number 3883-57-6, is recognized within the chemical manufacturing sector as a valuable organic intermediate. It is specifically categorized by various suppliers as a "pharmaceutical intermediate," indicating its potential application as a starting material or building block in the synthesis of more complex, biologically active molecules for the pharmaceutical industry.

The structural core of this compound is a cyclopentenone ring, a five-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is of significant interest in medicinal chemistry because it is present in a wide array of pharmacologically active compounds, most notably the prostaglandins and their analogues. Prostaglandins are a group of lipid compounds that have hormone-like effects in animals and are involved in a variety of physiological processes, such as inflammation, blood flow, and the induction of labor. Consequently, synthetic intermediates that contain the cyclopentenone skeleton are crucial for the development of new therapeutics that target these pathways.

While the classification of this compound as a pharmaceutical intermediate points to its potential utility, a thorough review of published scientific literature and patent databases does not reveal specific, detailed research outlining its direct use in the synthetic pathway of a named pharmaceutical product. The available information confirms its status as a commercial chemical building block, but detailed, publicly accessible research findings on its specific applications in drug synthesis are not currently available.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3883-57-6 | |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Purity | ≥98% | |

| SMILES | CC1=C(CCC1=O)OC(=O)C |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enantiopure Derivatives

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For cyclopentenone derivatives, achieving high enantiomeric purity is critical, as different enantiomers can exhibit vastly different biological activities. Future research will undoubtedly focus on creating highly selective methods to produce enantiopure derivatives of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate (B1210297).

Current strategies for synthesizing chiral cyclopentenones provide a foundation for this future work. acs.org These methods include:

Enzymatic Resolutions: This well-established technique uses enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. acs.org Lipase-catalyzed resolutions have been successfully applied to hydroxylated cyclopentenone precursors for prostanoid synthesis. acs.org

Asymmetric Catalysis: The use of chiral catalysts to guide a reaction towards a specific enantiomer is a powerful approach. Key reactions that could be adapted include the Pauson-Khand reaction, Nazarov cyclization, and various organocatalyzed reactions. acs.orgresearchgate.net For instance, chiral iridium diphosphine complexes have been used for enantioselective intramolecular Pauson-Khand type reactions to yield chiral bicyclic cyclopentenones. organic-chemistry.org

Gold-Catalyzed Cyclizations: Gold catalysts have shown exceptional ability to activate alkynes and allenes, enabling efficient cyclization reactions to form cyclopentenone structures under mild conditions. pitt.edu Developing chiral gold complexes for the synthesis of 2-Methyl-3-oxocyclopent-1-en-1-yl acetate could provide a direct route to enantiopure products.

The table below summarizes promising catalytic systems that could be explored for the enantioselective synthesis of derivatives.

| Catalytic Approach | Catalyst Type | Key Reaction | Potential Advantage |

| Organocatalysis | Chiral Phosphoric Acids | Aza-Piancatelli Rearrangement | High diastereo- and enantioselectivity under mild conditions. researchgate.net |

| Metal Catalysis | Chiral Iridium or Rhodium Complexes | Pauson-Khand Reaction | Access to complex bicyclic cyclopentenones. organic-chemistry.org |

| Biocatalysis | Lipases (e.g., CAL-B) | Kinetic Resolution | High enantioselectivity and mild, sustainable conditions. acs.org |

| Gold Catalysis | Chiral Gold(I) Complexes | Tandem Rearrangement/Nazarov | High efficiency and flexibility from simple starting materials. pitt.edu |

Exploration of Broader Biological Activities and Therapeutic Potential

Cyclopentenones are a well-known class of biologically active molecules. nih.gov Prostaglandins (B1171923) containing the α,β-unsaturated carbonyl group in a cyclopentane (B165970) ring, for example, exhibit significant antiviral and anti-inflammatory properties. google.com This activity is often linked to their ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. google.comresearchgate.net

Given the structural similarity of this compound to these bioactive compounds, a crucial future direction is the comprehensive screening of its biological activities. Research should extend beyond preliminary assays to explore a wider range of therapeutic targets. A combination of parallel chemical synthesis and biocatalysis could be used to generate a library of related cyclopentenone derivatives for high-throughput screening. nih.gov

Potential areas for investigation are summarized in the following table.

| Therapeutic Area | Rationale | Potential Screening Target |

| Anti-inflammatory | Cyclopentenone prostaglandins are known inhibitors of NF-κB activation. google.comresearchgate.net | Inhibition of NF-κB, cytokine production assays. |

| Antiviral | Cyclopentenone prostaglandins show activity against various DNA and RNA viruses. google.com | Viral replication assays for viruses like herpes, influenza, and retroviruses. |

| Anticancer | Some cross-conjugated cyclopentenones have shown anticancer activity in screening assays. nih.gov | Cytotoxicity assays against various cancer cell lines. |

| Antibacterial | Natural products containing the cyclopentenone pharmacophore have demonstrated antibiotic activity. nih.gov | Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria. nih.gov |

Advanced Spectroscopic Characterization of Mechanistic Intermediates

A complete understanding of the reaction mechanisms that form this compound is essential for optimizing its synthesis and developing new derivatives. Future research will leverage advanced spectroscopic techniques to identify and characterize transient intermediates that are invisible to conventional methods. rsc.org

The study of rapid chemical kinetics allows researchers to understand reaction rates and mechanisms in detail. perkinelmer.com Techniques capable of monitoring reactions on ultrafast timescales can provide profound insights.

Time-Resolved Infrared (TRIR) Spectroscopy: This method can probe the vibrational modes of molecules during a reaction, offering a detailed picture of bond formation and cleavage as they occur. numberanalytics.com

2D-IR Spectroscopy: This powerful technique provides information about molecular interactions and structural changes during a reaction, helping to elucidate complex reaction dynamics. numberanalytics.com

Hyphenated Methods: Combining separation techniques like chromatography with IR spectroscopy allows for the study of complex reaction mixtures and the identification of specific intermediates. numberanalytics.com

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance can be used to monitor changes in the nuclear spin states of atoms in real-time, enabling the determination of reaction rates and the identification of intermediates. numberanalytics.com

These advanced methods can be applied to study key synthetic routes to cyclopentenones, such as the Nazarov cyclization or Pauson-Khand reaction, to build a comprehensive mechanistic portrait. southampton.ac.uk

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry. nih.gov These technologies can predict the outcomes of chemical reactions, optimize reaction conditions, and even suggest novel synthetic pathways, accelerating the pace of discovery. medium.comeurekalert.org

For a target like this compound, AI and ML can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained on vast datasets of known reactions to predict the major products, yields, and selectivity of a given set of reactants and conditions. medium.comappliedclinicaltrialsonline.com IBM has developed a system that treats organic chemistry like a language, using translation-based AI to predict reaction products within seconds. aiche.org

Condition Optimization: ML algorithms can perform "local reaction optimization" by systematically exploring variables like temperature, solvent, and catalyst to find the optimal conditions for maximizing yield and selectivity. beilstein-journals.org

Retrosynthesis Planning: AI tools can analyze a target molecule and propose a step-by-step synthetic route back to simple, commercially available starting materials. nih.gov

The integration of automated high-throughput experimentation with AI platforms, such as the "chemical reactome" developed by Cambridge researchers, creates a powerful design-make-test-analyze cycle that can rapidly uncover hidden relationships in chemical reactivity and streamline the synthesis of new molecules. appliedclinicaltrialsonline.com

Sustainable Synthesis Approaches for Cyclopentenone Acetates

The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the need for processes that are efficient, safe, and environmentally benign. Future research on the synthesis of this compound and related compounds will prioritize sustainability.

Key areas for developing greener synthetic routes include:

Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch mode offers improved safety, better temperature control, and easier scalability. acs.orgacs.org A flow-based multi-step process for a functionalized cyclopentenone has already been described, demonstrating the viability of this approach. acs.org

Biocatalysis: The use of enzymes as catalysts operates under mild conditions (temperature and pH) in aqueous media, reducing energy consumption and waste. acs.orgnih.gov Enzymes like cyclohexanone (B45756) monooxygenase (CHMO) can perform Baeyer-Villiger oxidations to create lactones, a reaction type relevant to cyclopentenone chemistry. ucl.ac.uk

Renewable Feedstocks: A significant long-term goal is the synthesis of cyclopentanone (B42830) derivatives from biomass. Catalytic transformation of furan (B31954) compounds like furfural (B47365), which are derived from plant matter, into cyclopentanones is a promising and actively researched area. mdpi.com

Greener Catalysts and Solvents: Research into replacing hazardous reagents and solvents is ongoing. One study has demonstrated an efficient synthesis of 2-cyclopentenones using readily available dienals with iodine as a catalyst and ethyl acetate as the solvent. chemistryviews.org

The table below highlights some sustainable approaches and their potential benefits for the synthesis of cyclopentenone acetates.

| Sustainable Approach | Example | Key Benefit(s) |

| Flow Chemistry | Integrated workflow in an automated reactor setup. acs.org | Enhanced safety, scalability, and process control. |

| Biocatalysis | Lipase-catalyzed kinetic resolutions. acs.org | Mild conditions, high selectivity, reduced environmental impact. |

| Renewable Feedstocks | Conversion of furfural to cyclopentanone. mdpi.com | Reduces reliance on fossil fuels, utilizes renewable resources. |

| Green Catalysis | Iodine-catalyzed iso-Nazarov cyclization. chemistryviews.org | Avoids toxic reagents, uses a simple and efficient catalyst. |

常见问题

Basic Research Question

- NMR : ¹H and ¹³C NMR identify key signals: the acetyl methyl group (~2.1 ppm), cyclopentenone carbonyl (~210 ppm in ¹³C), and olefinic protons (~5.5 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond lengths, critical for distinguishing keto-enol tautomers .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (154.163 g/mol) and fragmentation patterns .

How can researchers resolve contradictions in spectral data interpretation for derivatives?

Advanced Research Question

Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria.

- HPLC purification coupled with MS to isolate and identify minor impurities .

- DFT calculations to predict stable conformers and compare theoretical vs. experimental IR/Raman spectra .

What experimental design considerations are critical for optimizing stereochemical outcomes in synthesis?

Advanced Research Question

Steric effects at the cyclopentenone ring influence regioselectivity. For example:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control asymmetric acetylation.

- Monitor reaction progress via polarimetry or chiral HPLC to detect enantiomeric excess .

- Solvent polarity adjustments (e.g., THF vs. DCM) can stabilize transition states, favoring specific stereoisomers .

What are the key physicochemical properties affecting reactivity and stability?

Basic Research Question

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO), influencing reaction medium choices.

- Thermal stability : Decomposes above 247°C; storage at –20°C under inert atmosphere is recommended .

- Hydrolytic sensitivity : The acetyl group is prone to hydrolysis under basic conditions, requiring pH-controlled environments during handling .

How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Advanced Research Question

- Flow chemistry : Continuous reactors reduce thermal degradation by maintaining precise temperature gradients.

- Catalyst screening : Immobilized lipases (e.g., Candida antarctica) improve acetylation selectivity, reducing ester hydrolysis side reactions .

- In situ monitoring : FTIR probes track carbonyl group consumption to terminate reactions at optimal conversion .

What computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) to predict metabolic pathways.

- Reactivity indices : Fukui functions and frontier molecular orbital (FMO) analysis identify electrophilic/nucleophilic sites for functionalization .

- MD simulations : Model solvation effects on transition states to guide solvent selection .

How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Basic Research Question

- Chromatography : GC-MS or HPLC with UV detection (λ = 210–230 nm) ensures >98% purity.

- Elemental analysis : Carbon/hydrogen content deviations >0.4% indicate impurities .

- Pharmacological thresholds : USP guidelines require <0.1% residual solvents (e.g., acetic acid) for in vivo studies .

What mechanistic insights explain its behavior in ring-opening reactions?

Advanced Research Question

The α,β-unsaturated ketone moiety undergoes Michael additions or Diels-Alder reactions. Mechanistic studies using:

- Isotopic labeling : ¹⁸O tracing in hydrolysis experiments identifies nucleophilic attack sites.

- Kinetic profiling : Rate constants for ring-opening with amines vs. thiols reveal nucleophile-dependent pathways .

How does the compound’s stability vary under photolytic vs. thermal conditions?

Advanced Research Question

- Photostability : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition, forming dimeric byproducts. Use amber glassware and radical quenchers (e.g., BHT) to mitigate .